molecular formula C9H5BrClNO B11857068 8-Bromo-6-chloroquinolin-4-ol

8-Bromo-6-chloroquinolin-4-ol

Cat. No.: B11857068
M. Wt: 258.50 g/mol
InChI Key: BSIULFPAZASWKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloroquinolin-4-ol can be achieved through various classical and modern synthetic routes. Some of the well-known methods for synthesizing quinoline derivatives include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods involve the cyclization of appropriate precursors under specific reaction conditions, often using catalysts or reagents to facilitate the formation of the quinoline ring.

For example, the Friedländer synthesis involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions typically include heating the reaction mixture to promote cyclization and formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored for industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

8-bromo-6-chloro-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrClNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h1-4H,(H,12,13)

InChI Key

BSIULFPAZASWKB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2Br)Cl

Origin of Product

United States

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